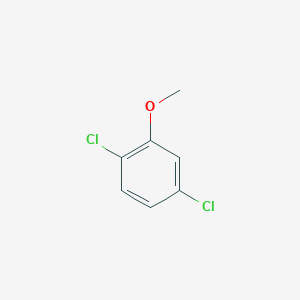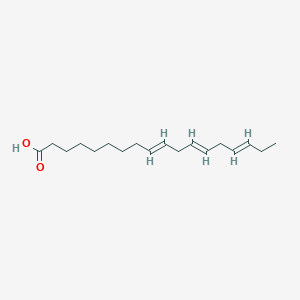
Elaidolinolenic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Elaidolinolenic acid is a polyunsaturated fatty acid with the molecular formula C18H30O2This compound is essential for human health as it is a precursor to other important fatty acids and plays a crucial role in maintaining cell membrane integrity and function .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of octadeca-9,12,15-trienoic acid can be achieved through several steps starting from commercially available precursors. One common method involves the use of 7-bromo-heptan-1-ol, which undergoes a series of reactions including copper-catalyzed couplings and nitrile formation to yield the desired product .
Industrial Production Methods: Industrial production of octadeca-9,12,15-trienoic acid typically involves extraction from plant oils such as flaxseed, chia, and hemp. The oil is extracted using cold pressing or solvent extraction methods, followed by purification processes to isolate the fatty acid .
Analyse Chemischer Reaktionen
Types of Reactions: Elaidolinolenic acid undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of hydroperoxides and other oxidation products.
Reduction: Reduction reactions can convert the double bonds to single bonds, resulting in saturated fatty acids.
Substitution: Substitution reactions can occur at the carboxyl group, leading to the formation of esters and amides.
Common Reagents and Conditions:
Oxidation: Common reagents include oxygen, ozone, and peroxides under mild to moderate conditions.
Reduction: Hydrogen gas with a metal catalyst such as palladium or nickel is commonly used.
Substitution: Alcohols and amines in the presence of catalysts or activating agents are used for esterification and amidation reactions.
Major Products:
Oxidation: Hydroperoxides, aldehydes, and ketones.
Reduction: Saturated fatty acids.
Substitution: Esters and amides.
Wissenschaftliche Forschungsanwendungen
Elaidolinolenic acid has numerous applications in scientific research:
Wirkmechanismus
Elaidolinolenic acid exerts its effects through several mechanisms:
Vergleich Mit ähnlichen Verbindungen
Elaidolinolenic acid is unique among similar compounds due to its specific structure and biological activity. Similar compounds include:
Gamma-linolenic acid (octadeca-6,9,12-trienoic acid): Found in evening primrose oil, it has different double bond positions and distinct biological effects.
Pinolenic acid (octadeca-5,9,12-trienoic acid): Found in pine seed oil, it has a different double bond configuration and is used for its appetite-suppressing properties.
Punicic acid (octadeca-9,11,13-trienoic acid): Found in pomegranate seed oil, it has conjugated double bonds and is studied for its anti-cancer properties.
Each of these compounds has unique properties and applications, highlighting the diversity and importance of polyunsaturated fatty acids in various fields.
Eigenschaften
CAS-Nummer |
1955-33-5 |
|---|---|
Molekularformel |
C18H30O2 |
Molekulargewicht |
278.4 g/mol |
IUPAC-Name |
octadeca-9,12,15-trienoic acid |
InChI |
InChI=1S/C18H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h3-4,6-7,9-10H,2,5,8,11-17H2,1H3,(H,19,20) |
InChI-Schlüssel |
DTOSIQBPPRVQHS-UHFFFAOYSA-N |
SMILES |
CCC=CCC=CCC=CCCCCCCCC(=O)O |
Isomerische SMILES |
CC/C=C/C/C=C/C/C=C/CCCCCCCC(=O)O |
Kanonische SMILES |
CCC=CCC=CCC=CCCCCCCCC(=O)O |
melting_point |
29.5 - 30 °C |
| 28290-79-1 463-40-1 68132-21-8 1955-33-5 |
|
Physikalische Beschreibung |
Solid |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


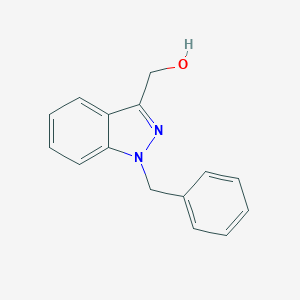
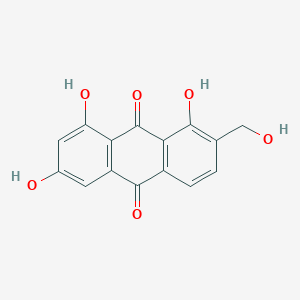
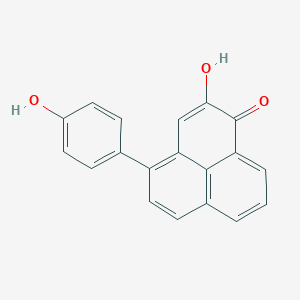
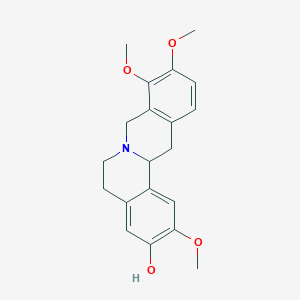
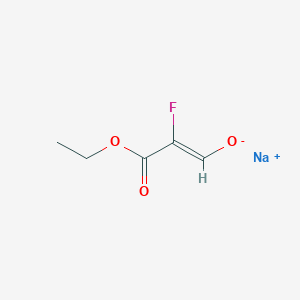
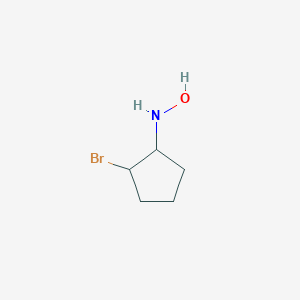
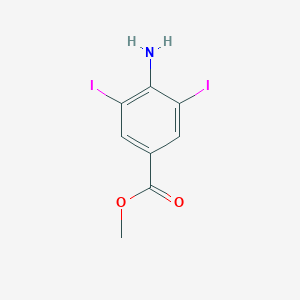
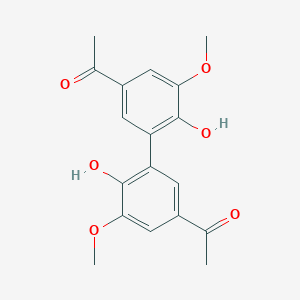
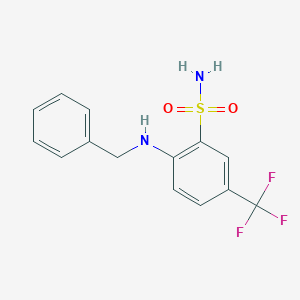
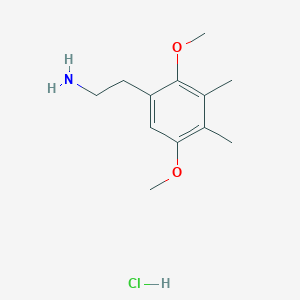
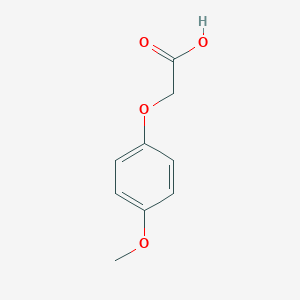
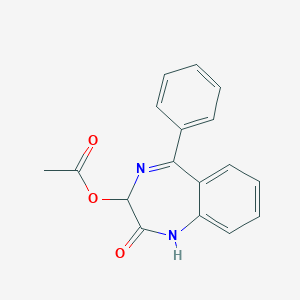
![2-[4-(5-Methylthiazol-2-yl)-3-fluorophenyl]propanoic acid](/img/structure/B158033.png)
